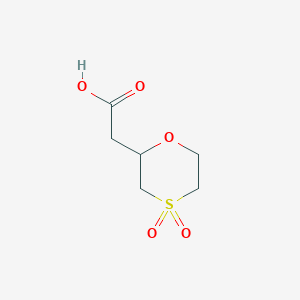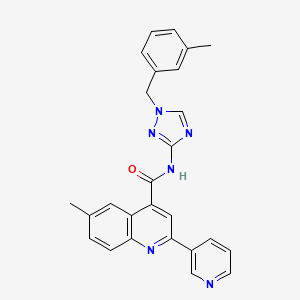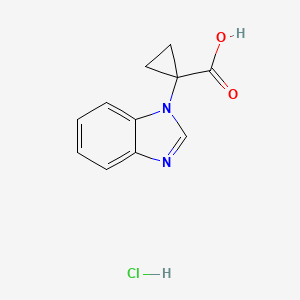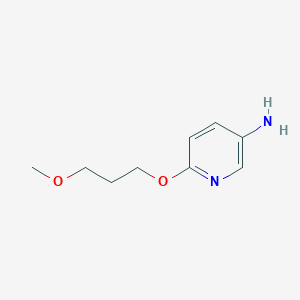
2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid is a versatile chemical compound with a unique structure that includes a six-membered ring containing sulfur and oxygen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of drug synthesis, polymer development, and catalyst design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable oxathiane derivative with acetic acid under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or a peracid to ensure the formation of the dioxo group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels required for various applications.
化学反応の分析
Types of Reactions
2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.
Substitution: The acetic acid moiety can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a wide range of derivatives with varying functional groups .
科学的研究の応用
2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of catalysts and as a precursor in the manufacture of specialty chemicals.
作用機序
The mechanism of action of 2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid involves its interaction with specific molecular targets. The compound’s dioxo groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The sulfur atom in the oxathiane ring can also participate in coordination with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid: Similar structure but with a benzene ring, offering different reactivity and applications.
2-(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-5-yl)acetic acid: Contains a spiro structure, providing unique steric properties and reactivity.
Uniqueness
2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid stands out due to its specific ring structure and the presence of both sulfur and oxygen atoms, which confer unique chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability.
特性
分子式 |
C6H10O5S |
|---|---|
分子量 |
194.21 g/mol |
IUPAC名 |
2-(4,4-dioxo-1,4-oxathian-2-yl)acetic acid |
InChI |
InChI=1S/C6H10O5S/c7-6(8)3-5-4-12(9,10)2-1-11-5/h5H,1-4H2,(H,7,8) |
InChIキー |
XJBGYYYSARCOPC-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC(O1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485709.png)
![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B13485711.png)
![Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)

![{1-Azaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13485730.png)

![3-Fluoro-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B13485740.png)
![[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclohex-3-enylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13485743.png)

![2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13485753.png)

![2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13485774.png)
